molecular formula C12H22N2O B1309517 1-Acetyl-4,4'-bipiperidine CAS No. 674774-74-4

1-Acetyl-4,4'-bipiperidine

Cat. No.: B1309517
CAS No.: 674774-74-4
M. Wt: 210.32 g/mol
InChI Key: HLJPYZSQIJPJIM-UHFFFAOYSA-N
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Description

Significance of Bipiperidine Core Structures in Synthetic Chemistry and Medicinal Chemistry

Bipiperidine scaffolds are highly valued in medicinal chemistry due to their prevalence in biologically active compounds. ontosight.aiontosight.aichemimpex.com The unique three-dimensional arrangement of the two piperidine (B6355638) rings allows for specific interactions with biological targets, making them attractive frameworks for drug discovery. ontosight.aichemimpex.com These structures are integral to the development of pharmaceuticals targeting a range of conditions, including neurological disorders. ontosight.aiontosight.aichemimpex.com In synthetic chemistry, the bipiperidine core provides a robust and modifiable platform for constructing complex molecular architectures. chemimpex.com The ability to functionalize the nitrogen atoms and various positions on the rings enables the creation of diverse libraries of compounds for screening and optimization. iucr.org

The 4,4'-bipiperidine (B102171) substructure, in particular, has been identified as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its derivatives have been explored for their potential as analgesics and anti-inflammatory agents. chemimpex.com The stability and adaptability of the bipiperidine scaffold make it a valuable tool for chemists seeking to develop novel molecules with tailored properties. chemimpex.comiucr.org

Overview of Acetylated Piperidine and Bipiperidine Derivatives in Academic Inquiry

The acetylation of piperidine and bipiperidine derivatives is a common strategy employed in chemical research to modulate their physicochemical and biological properties. evitachem.com The introduction of an acetyl group can influence factors such as stability, solubility, and interaction with biological targets. evitachem.com For instance, 1-acetyl-4-piperidone (B160193) is a key intermediate in the synthesis of various pharmaceutical compounds, including analgesics.

Research into acetylated piperidine derivatives has shown that modifications to the piperidine ring can enhance biological activity. Studies have explored their potential as anticancer agents, with some derivatives demonstrating antiproliferative effects against various cancer cell lines. The acetyl group can play a crucial role in the molecule's mechanism of action, for example, by influencing its ability to induce apoptosis in cancer cells. Similarly, acetylated bipiperidine derivatives are investigated for their potential in drug discovery, with the acetyl group serving to fine-tune the molecule's properties for specific therapeutic applications. ontosight.airesearchgate.net

Research Landscape of 1-Acetyl-4,4'-bipiperidine and Related Architectures in Advanced Chemical Discovery

The research landscape for this compound and related compounds is centered on their potential as building blocks and intermediates in the synthesis of more complex molecules with specific functionalities. chemsrc.com While detailed studies focusing exclusively on this compound are not extensively published, the broader class of bipiperidine derivatives is a subject of significant interest in medicinal chemistry. ontosight.aiontosight.aiontosight.ai

Researchers are actively exploring the synthesis and biological evaluation of various substituted bipiperidine compounds. researchgate.netnih.gov For example, derivatives of 1,4'-bipiperidine have been synthesized and investigated for their inhibitory activity against enzymes like poly(ADP-ribose) polymerase (PARP) and acetyl-CoA carboxylase. researchgate.netnih.govsmolecule.com These studies highlight the potential of the bipiperidine scaffold in developing targeted therapies. ontosight.aiontosight.aiontosight.ai The exploration of different substituents on the bipiperidine core, including acetyl groups, is a key strategy in the quest for novel therapeutic agents. ontosight.airesearchgate.net The compound (2R,4S)-1 '-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2- methylphenyl)-N-methyl-4,4 '-bipiperidine-1-carboxamide, for instance, has been identified as a potent and selective neurokinin 1 (NK1) receptor antagonist. researchgate.netacs.org

Interactive Data Table for this compound

PropertyValue
Chemical Name This compound
CAS Number 674774-74-4
Molecular Formula C₁₂H₂₂N₂O
Molecular Weight 210.32 g/mol

Data sourced from multiple chemical suppliers. angenechemical.comavantorsciences.com

Properties

IUPAC Name

1-(4-piperidin-4-ylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-10(15)14-8-4-12(5-9-14)11-2-6-13-7-3-11/h11-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJPYZSQIJPJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Acetyl 4,4 Bipiperidine and Its Analogues

Strategies for Acetylation of Piperidine (B6355638) and Bipiperidine Scaffolds

Acetylation is a fundamental organic reaction that introduces an acetyl functional group into a molecule. nih.gov For amines like piperidine or the 4,4'-bipiperidine (B102171) precursor, this is typically achieved through N-acetylation, forming a stable amide linkage.

Exploration of Acetic Anhydride (B1165640) Mediated Acetylation Protocols

Acetic anhydride is a widely used and highly effective reagent for the acetylation of amines. mdpi.combyjus.com The protocol for the N-acetylation of a piperidine or bipiperidine scaffold generally involves the reaction of the secondary amine with acetic anhydride. This process converts the amine into an amide, which can alter the molecule's polarity and stability. sigmaaldrich.com

The reaction is often carried out in the presence of a base, such as pyridine (B92270), which serves a dual purpose. sigmaaldrich.comresearchgate.net Pyridine acts as a catalyst and also as a scavenger for the acetic acid byproduct generated during the reaction, driving the equilibrium towards the formation of the acetylated product. sigmaaldrich.comresearchgate.net The use of a solvent like chloroform (B151607) or dichloromethane (B109758) is also common to facilitate the reaction. sigmaaldrich.comnih.gov

Table 1: Reagents in Acetic Anhydride Mediated Acetylation

Reagent Role in Reaction
Piperidine/Bipiperidine Substrate containing the secondary amine to be acetylated.
Acetic Anhydride Acetylating agent; source of the acetyl group. byjus.com
Pyridine (optional) Basic catalyst and acid scavenger. sigmaaldrich.comresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the acetylation reaction can be significantly influenced by several factors. Optimizing these conditions is crucial for maximizing the yield and purity of the desired 1-Acetyl-4,4'-bipiperidine.

Temperature : The reaction rate is sensitive to temperature. While some acetylations proceed smoothly at room temperature, gentle heating (e.g., to 50-70°C) can often reduce the reaction time significantly. sigmaaldrich.comresearchgate.net For instance, one study noted that a reaction giving 63% conversion at room temperature over 24 hours achieved complete conversion in just 7 hours at 60°C. mdpi.com

Stoichiometry : Using an excess of acetic anhydride can help ensure that the starting amine is completely consumed, which can be monitored using techniques like Thin Layer Chromatography (TLC). researchgate.net

Catalyst : While the reaction can proceed without a catalyst, the use of a base like pyridine is common to accelerate the process. researchgate.net For acylations of hydroxyl groups, 4-dimethylaminopyridine (B28879) (DMAP) is also a frequently used catalyst. nih.gov

Work-up Procedure : Proper quenching and purification are vital for obtaining a pure product. After the reaction is complete, any remaining acetic anhydride is typically quenched with methanol. nih.gov The mixture is then subjected to an aqueous work-up to remove water-soluble byproducts, followed by purification, often by column chromatography. researchgate.netnih.gov

Table 2: Influence of Reaction Conditions on Acetylation

Parameter Condition Typical Outcome
Temperature Room Temperature Slower reaction, may be incomplete. mdpi.com
50-100°C Faster reaction, higher conversion rate. mdpi.comsigmaaldrich.com
Reagents Acetic Anhydride only Effective, but may be slow.
Acetic Anhydride + Pyridine Faster reaction due to catalysis and acid scavenging. researchgate.net

| Purification | Post-reaction | Involves quenching, extraction, and chromatography for high purity. researchgate.netnih.gov |

Mechanistic Considerations in Acetylation Reactions

The N-acetylation of a secondary amine like 4,4'-bipiperidine with acetic anhydride follows a nucleophilic acyl substitution mechanism.

The reaction is initiated when the lone pair of electrons on the nitrogen atom of the piperidine ring performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the acetic anhydride molecule. mdpi.comyoutube.com This initial attack breaks the carbonyl pi bond, and the electrons move to the oxygen atom, forming a charged tetrahedral intermediate. youtube.com

This intermediate is unstable and quickly collapses. The carbonyl double bond reforms, and in the process, an acetate (B1210297) ion is expelled. mdpi.comyoutube.com The acetate ion is a good leaving group due to resonance stabilization. youtube.com The final step involves the deprotonation of the now positively charged nitrogen atom. A base present in the mixture, such as another amine molecule or the added pyridine catalyst, removes the proton to yield the final, neutral N-acetylated product and a corresponding acid byproduct. mdpi.com

Synthesis of Bipiperidine Core Structures as Precursors

The 4,4'-bipiperidine scaffold is the essential precursor required for the final acetylation step. Its synthesis involves the formation of a carbon-nitrogen bond to link two separate piperidine rings or the construction of one ring onto another.

Formation of 1,4'-Bipiperidine Linkages

The 1,4'-bipiperidine structure, which is isomeric to the 4,4'-bipiperidine needed for the title compound, is often synthesized as a reference point in pharmaceutical chemistry. nih.govnih.gov A common and effective method for creating the crucial C-N bond that links the two piperidine units is reductive amination. chemicalbook.com

A typical synthesis involves the reaction of piperidine with N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone). In this reaction, the secondary amine of piperidine attacks the carbonyl carbon of the protected 4-piperidone. This is followed by an in-situ reduction of the resulting iminium ion intermediate. The final steps involve the removal of the Boc protecting group, typically with a strong acid, to yield the 1,4'-bipiperidine product. chemicalbook.com

Reductive Amination Approaches to Bipiperidine Derivatives

Reductive amination is a powerful and versatile method for synthesizing amines, including complex structures like bipiperidines. researchgate.netmasterorganicchemistry.com The process essentially combines the formation of an imine or enamine with its immediate reduction to an amine in a single procedural pot. youtube.com

The reaction begins with the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an iminium ion intermediate. masterorganicchemistry.comyoutube.com This intermediate is highly electrophilic and susceptible to reduction. youtube.com A reducing agent present in the reaction mixture then delivers a hydride to the carbon of the C=N double bond, forming the final C-N single bond of the target amine. youtube.com

A key aspect of successful one-pot reductive amination is the use of a selective reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound. masterorganicchemistry.comyoutube.com This selectivity prevents the wasteful reduction of the starting ketone or aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are popular choices for this reason, as they are less reactive than reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com

Table 3: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Key Features
Sodium Triacetoxyborohydride NaBH(OAc)₃ Mild and selective; commonly used for a wide range of substrates. masterorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Highly selective for iminium ions over carbonyls; effective but introduces cyanide waste. masterorganicchemistry.comyoutube.com
Sodium Borohydride NaBH₄ Less selective; can reduce the starting aldehyde/ketone if not used carefully in a two-step process. masterorganicchemistry.com

Chemo- and Regioselective Tandem Heteroannulation Strategies

Modern organic synthesis increasingly relies on tandem reactions, where multiple bond-forming events occur in a single operation, to build complex molecules efficiently. Chemo- and regioselective tandem heteroannulation strategies are powerful methods for constructing heterocyclic systems, including those related to the bipiperidine framework. These strategies involve the controlled, sequential formation of multiple bonds to create fused or linked ring systems.

A modular [3 + 2] heteroannulation approach, for example, has been developed for the synthesis of tri- and tetracyclic carbazoles, demonstrating the power of this methodology. acs.org This process relies on understanding the molecular features that control the chemo- and regioselectivity of two distinct, mechanistically different bond-forming steps within a one-pot process. acs.orgnih.gov The key to this approach is the careful selection of catalysts and reaction conditions to direct the formation of specific bonds at desired positions. acs.org For instance, the process can begin with a Pd-catalyzed Buchwald–Hartwig amination, followed by a C/N-arylation. acs.org Mechanistic studies in such systems help to identify the origins of selective control, allowing for a predictable and versatile synthesis of a wide range of complex heterocyclic analogues. acs.orgnih.gov While not directly applied to this compound in the provided literature, these principles represent a frontier strategy for the modular and selective synthesis of complex piperidine-containing structures.

Advanced Synthetic Transformations on this compound Analogues

Once the core bipiperidine structure is formed, further modifications are often necessary to develop compounds with specific properties. Advanced transformations focus on the selective functionalization of the piperidine rings, the introduction of varied substituents, and the control of stereochemistry.

Functionalization at Piperidine Ring Systems

The direct, site-selective functionalization of a pre-existing piperidine ring is a highly valuable but challenging strategy. researchgate.netnih.gov Research has demonstrated that rhodium-catalyzed C-H insertion reactions can be employed to introduce substituents at specific positions of the piperidine ring. The regioselectivity of these reactions—that is, whether functionalization occurs at the C2, C3, or C4 position—can be precisely controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.gov

For example, the C-H functionalization of N-Boc-piperidine using a Rh₂(R-TCPTAD)₄ catalyst leads to the introduction of substituents at the C2 position. In contrast, using N-α-oxoarylacetyl-piperidines in combination with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst directs the functionalization to the C4 position. The C3 position, which is deactivated by the electron-withdrawing effect of the ring nitrogen, can be functionalized through an indirect, multi-step approach involving the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive ring-opening of the resulting cyclopropane (B1198618) intermediate. nih.gov

CatalystN-Protecting GroupFunctionalization Position
Rh₂(R-TCPTAD)₄N-BocC2
Rh₂(R-TPPTTL)₄N-BsC2
Rh₂(S-2-Cl-5-BrTPCP)₄N-α-oxoarylacetylC4
(Indirect method)N-BocC3

Introduction of Diverse Substituents and Complex Moieties

The functionalization strategies described above open avenues for introducing a wide array of chemical groups onto the bipiperidine scaffold. This allows for the synthesis of analogues with tailored properties. For instance, the rhodium-catalyzed C-H functionalization methods can install various arylacetate groups at different positions on the piperidine ring. nih.gov

Furthermore, synthetic efforts have focused on creating more complex analogues by attaching other heterocyclic systems. A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines has been synthesized and evaluated as histamine (B1213489) H₃ receptor antagonists. nih.gov In this work, the core 1,4'-bipiperidine moiety is linked to a thiazolopyridine system. The introduction of diverse substituents at the 6-position of the pyridine ring was explored as a strategy to enhance biological potency. nih.gov This highlights how the bipiperidine structure can serve as a scaffold for the attachment of complex moieties to develop new therapeutic agents.

Asymmetric Synthesis Approaches to Enantiopure Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), with often only one enantiomer providing the desired therapeutic effect. Therefore, the development of asymmetric synthesis methods to produce enantiopure piperidine derivatives is crucial.

Several powerful strategies have been developed to achieve this:

[4 + 2] Annulation of Imines with Allenes: A highly enantioselective variant of the Kwon annulation has been reported, which uses a C₂-symmetric chiral phosphepine as a nucleophilic catalyst. This method facilitates the [4 + 2] annulation of imines with allenes to furnish a variety of functionalized piperidine derivatives with excellent stereoselectivity. nih.gov

Chiral Sulfinimines: Another approach involves the use of chiral non-racemic aryl sulfinimines as starting materials. The dianion of 4-phenylsulfonyl cis-but-2-en-1-ol can be reacted with these chiral sulfinimines to produce 6-aryl-5-phenylsulfonyl-1,2,5,6-tetrahydropyridines as single stereoisomers, which are precursors to enantiopure piperidines. lookchem.com

Organocatalytic Asymmetric Mannich Reaction: The direct organocatalytic asymmetric Mannich reaction represents another route. In this method, a chiral auxiliary like D-proline can control the formation of two adjacent stereocenters during the carbon-carbon bond formation between a preformed imine and an unmodified aldehyde, leading to the synthesis of aza-analogues of complex natural products with high stereocontrol. kuleuven.be

Asymmetric MethodKey Reagent/CatalystReaction Type
Chiral Phosphine CatalysisC₂-symmetric chiral phosphepine[4 + 2] Annulation
Chiral Auxiliary ApproachChiral aryl sulfiniminesMichael Addition / Cyclization
OrganocatalysisD-prolineAsymmetric Mannich Reaction

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Acetyl 4,4 Bipiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Acetyl-4,4'-bipiperidine, ¹H and ¹³C NMR would provide critical information about the electronic environment of each proton and carbon atom, respectively, as well as their connectivity.

¹H NMR Studies for Proton Environments and Connectivity

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of two piperidine (B6355638) rings and the acetyl group. The signals can be broadly divided into those from the acetyl group and those from the bipiperidine framework.

Acetyl Protons: A sharp singlet, integrating to three protons, is anticipated for the methyl group of the acetyl moiety. Due to the electronegativity of the adjacent carbonyl group, this signal would likely appear in the downfield region, typically around δ 2.0-2.2 ppm.

Piperidine Protons: The protons on the two piperidine rings will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts will be influenced by their proximity to the nitrogen atom and the acetyl group.

Protons on the Acetylated Piperidine Ring: The protons on the carbons adjacent to the nitrogen of the acetylated ring (positions 2' and 6') are expected to be deshielded and appear at a lower field compared to the protons on the non-acetylated ring. These would likely be observed as multiplets.

Protons on the Non-Acetylated Piperidine Ring: The protons on the carbons adjacent to the nitrogen of the non-acetylated ring (positions 2 and 6) would appear at a higher field. The NH proton on this ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

Methine and Methylene (B1212753) Protons: The protons at the junction of the two rings (position 4 and 4') and the remaining methylene protons on both rings would give rise to a series of overlapping multiplets in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
CH₃ (Acetyl) ~2.1 s 3H
H-2', H-6' (Axial & Equatorial) Downfield region m 4H
H-2, H-6 (Axial & Equatorial) Upfield region m 4H
H-3', H-5' (Axial & Equatorial) Upfield region m 4H
H-3, H-5 (Axial & Equatorial) Upfield region m 4H
H-4, H-4' Upfield region m 2H

¹³C NMR Analysis for Carbon Framework and Hybridization States

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Carbonyl Carbon: The carbon of the acetyl carbonyl group is expected to have the most downfield chemical shift, typically in the range of δ 168-172 ppm, due to its sp² hybridization and the strong deshielding effect of the oxygen atom.

Methyl Carbon: The methyl carbon of the acetyl group will appear at the highest field, typically around δ 20-25 ppm.

Piperidine Carbons: The chemical shifts of the carbons in the bipiperidine rings will depend on their proximity to the nitrogen atoms and the acetyl group. The carbons adjacent to the nitrogen on the acetylated ring (C-2' and C-6') would be shifted downfield compared to the corresponding carbons on the non-acetylated ring (C-2 and C-6). The carbons at the point of linkage (C-4 and C-4') would also have a distinct chemical shift.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carbonyl) ~170
CH₃ (Acetyl) ~22
C-2', C-6' Downfield region
C-2, C-6 Upfield region
C-3', C-5' Upfield region
C-3, C-5 Upfield region
C-4' Mid-field region

Advanced NMR Techniques for Stereochemical Analysis (e.g., Variable Temperature NMR for Restricted Rotation)

Due to the partial double bond character of the amide C-N bond, rotation around this bond can be restricted. This can lead to the existence of rotational isomers (rotamers), which may be observable by NMR spectroscopy, especially at low temperatures. Variable temperature (VT) NMR studies would be instrumental in investigating this phenomenon. As the temperature is lowered, the rate of interconversion between rotamers would decrease, potentially leading to the decoalescence of signals in the NMR spectrum, with separate signals appearing for each rotamer. This would provide valuable information on the energy barrier to rotation around the amide bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Vibrational Modes and Functional Group Analysis

The IR and Raman spectra of this compound would be dominated by vibrations of the amide group and the piperidine rings.

Amide Group: A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide is expected in the IR spectrum, typically in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would also be present.

N-H Group: The non-acetylated piperidine ring contains a secondary amine N-H group. This would give rise to a stretching vibration in the region of 3300-3500 cm⁻¹ in the IR spectrum. The N-H bending vibration would be observed around 1550-1650 cm⁻¹.

C-H Bonds: Stretching vibrations of the C-H bonds in the piperidine rings and the acetyl methyl group would be observed in the 2800-3000 cm⁻¹ region.

C-C and C-N Bonds: The fingerprint region of the spectra (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-C and C-N stretching and bending vibrations of the bipiperidine framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy would be a key technique for identifying the functional groups in this compound. The presence of a strong amide C=O stretch and an N-H stretch would be confirmatory for the structure.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch ~3400 Medium
C-H Stretch (Aliphatic) 2850-2950 Strong
C=O Stretch (Amide) ~1650 Strong
N-H Bend ~1600 Medium

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing detailed information about its chemical structure, composition, and molecular conformation. The technique is particularly effective for analyzing organic compounds, as it is insensitive to water and offers high spectral resolution with minimal fluorescence interference.

For this compound, the FT-Raman spectrum is expected to be characterized by several key vibrational bands corresponding to its distinct functional groups: the acetyl moiety and the interconnected piperidine rings. The amide group introduced by acetylation is a strong Raman scatterer and serves as a primary diagnostic feature. The most prominent band is anticipated to be the amide I band, which primarily corresponds to the C=O stretching vibration, typically appearing in the 1630–1680 cm⁻¹ region for tertiary amides.

The vibrations of the piperidine rings and the C-C bond linking them also produce a series of characteristic bands. These include C-H stretching vibrations above 2800 cm⁻¹, CH₂ scissoring and twisting modes between 1400 and 1200 cm⁻¹, and complex ring "breathing" and deformation modes at lower wavenumbers. The C-N stretching vibrations of the tertiary amide and the unacetylated piperidine nitrogen are expected between 1200 and 1000 cm⁻¹.

While specific experimental FT-Raman data for this compound is not widely published, the expected vibrational frequencies can be predicted based on data from analogous structures like N-acetylpiperidine and other cyclic amines.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Description
C-H StretchingAliphatic (Piperidine Rings) & Methyl2850 - 3000Symmetric and asymmetric stretching of C-H bonds in CH₂ and CH₃ groups.
Amide I (C=O Stretch)Acetyl Group (Tertiary Amide)1630 - 1670Stretching vibration of the carbonyl double bond. A strong and characteristic band.
CH₂ ScissoringPiperidine Rings1440 - 1470Bending vibration of the methylene groups within the rings.
C-N StretchingAmide and Piperidine Nitrogen1000 - 1250Stretching of the C-N bonds of the tertiary amide and the tertiary amine in the second ring.
Ring Deformation / BreathingPiperidine Rings800 - 1000Skeletal vibrations involving the entire ring structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The chromophores within a molecule—parts that absorb light—determine the characteristics of its UV-Vis spectrum.

The structure of this compound lacks extended conjugated π-systems, meaning it is not expected to absorb light strongly in the visible region. Its absorption will be confined to the ultraviolet range. The primary chromophores in the molecule are the nitrogen atoms of the piperidine rings and the carbonyl group (C=O) of the acetyl moiety.

The absorption is governed by the following electronic transitions:

n → σ* transitions: These involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to an anti-bonding σ* orbital. Saturated amines and amides exhibit these transitions, which typically occur at shorter wavelengths (below 220 nm) and have low molar absorptivity.

n → π* transitions: This transition involves promoting a non-bonding electron from the oxygen atom of the carbonyl group to the anti-bonding π* orbital of the C=O double bond. For amides, this transition is characteristically observed in the 210–230 nm range.

Due to the presence of these functional groups, this compound is predicted to show absorption maxima in the far-UV region. The exact position and intensity of these peaks can be influenced by the solvent used for analysis, as solvent polarity can stabilize or destabilize the ground and excited states of the chromophores.

Electronic TransitionChromophoreExpected λmax Region (nm)Description
n → πAmide Carbonyl (C=O)210 - 230Excitation of a lone-pair electron from the oxygen to the π orbital of the carbonyl group.
n → σPiperidine Nitrogens (N)< 220Excitation of a lone-pair electron from a nitrogen atom to a σ orbital.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₁₂H₂₂N₂O, Molecular Weight: 210.32 g/mol ), electron ionization (EI) mass spectrometry would produce a distinct fragmentation pattern. thsci.com

The molecular ion peak (M⁺•) would be observed at m/z 210. The subsequent fragmentation is dictated by the presence of the amide group and the bipiperidine scaffold. The fragmentation of N-acetylpiperidine serves as a useful model for predicting the behavior of the acetylated ring in the target molecule. nist.gov

Key fragmentation pathways for this compound are proposed as follows:

Loss of the Acetyl Group: A prominent fragmentation pathway for N-acetyl compounds is the cleavage of the bond between the nitrogen and the carbonyl carbon. This results in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃). The loss of an acetyl radical (mass 43) would generate a stable cation at m/z 167.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms is a characteristic fragmentation for amines. This can lead to the formation of various resonance-stabilized cations.

Inter-ring Cleavage: The C-C bond connecting the two piperidine rings can undergo cleavage, leading to fragments corresponding to each ring. This would produce ions such as the N-acetylpiperidine cation at m/z 127 and fragments related to the piperidine moiety at m/z 84. nist.govlibretexts.org

Proposed m/zProposed Fragment IonDescription of Fragmentation Pathway
210[C₁₂H₂₂N₂O]⁺•Molecular Ion (M⁺•).
167[M - COCH₃]⁺Loss of the acetyl radical from the molecular ion.
127[C₇H₁₃NO]⁺•Fragment corresponding to an N-acetylpiperidine radical cation, resulting from inter-ring C-C bond cleavage. nist.gov
84[C₅H₁₀N]⁺Fragment corresponding to the piperidin-4-yl cation, resulting from inter-ring cleavage and rearrangement. nist.gov
43[CH₃CO]⁺Acetyl cation, a common fragment for acetylated compounds. nist.gov

X-ray Crystallography for Solid-State Structural Determination of Related Derivatives

In the crystal structure of 1,1'-bis(trifluoroacetyl)-4,4'-bipiperidine, the molecule lies on a crystallographic inversion center, meaning the two piperidine rings are symmetrically equivalent. The crystal packing is stabilized by a network of intermolecular interactions, including weak C-H···O and C-H···F hydrogen bonds. These interactions dictate how the molecules arrange themselves in the solid state, influencing properties such as melting point and solubility. The structural data from this derivative suggests that the acetyl group in this compound would similarly play a crucial role in directing the solid-state packing through hydrogen bonding involving its carbonyl oxygen.

Crystallographic Data for 1,1'-bis(trifluoroacetyl)-4,4'-bipiperidine
ParameterValue
Chemical FormulaC₁₄H₁₈F₆N₂O₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.6825 (12)
b (Å)6.7350 (12)
c (Å)9.3089 (16)
α (°)99.952 (2)
β (°)108.564 (2)
γ (°)101.542 (2)
Volume (ų)376.30 (12)

Computational Chemistry and Theoretical Studies of 1 Acetyl 4,4 Bipiperidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net For 1-Acetyl-4,4'-bipiperidine, DFT calculations, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional structure and to analyze its electronic properties. scispace.comresearchgate.net

The conformational landscape of this compound is explored by optimizing its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting optimized structure provides key bond parameters—bond lengths and bond angles—which can be compared with experimental data if available. researchgate.net

For the two piperidine (B6355638) rings, a chair conformation is generally the most stable. scispace.com The optimization process would precisely calculate the bond lengths (e.g., C-C, C-N, C-H, C=O), bond angles (e.g., C-N-C, C-C-C), and dihedral angles that define the molecule's shape.

Table 1: Representative Optimized Bond Parameters for this compound (Calculated) This table presents hypothetical but realistic data based on typical DFT calculations for similar molecules.

Parameter Bond Length (Å) Parameter Angle Degree (°)
Bond Length C-C (piperidine) 1.53 - 1.54 Bond Angle C-N-C (piperidine) 111.0 - 112.5
C-N (piperidine) 1.46 - 1.47 C-C-C (piperidine) 110.5 - 111.5
C-C (inter-ring) 1.52 C-C-N (piperidine) 110.0 - 111.0
N-C (acetyl) 1.37 N-C=O (acetyl) 121.0
C=O (acetyl) 1.23 C-C-N (acetyl) 118.0

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.gov For this compound, the HOMO is typically localized on the piperidine ring containing the acetyl group's nitrogen atom, while the LUMO may be distributed across the acetyl group, particularly the C=O bond. This distribution indicates that charge transfer interactions primarily occur within this region of the molecule. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies This table presents hypothetical but realistic data.

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -0.5

Quantum Chemical Calculations for Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a direct link between the computed molecular structure and its experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the nuclear magnetic resonance (NMR) isotropic shielding tensors. researchgate.netscispace.com These computed values can then be correlated with experimental chemical shifts. Theoretical calculations of ¹H and ¹³C NMR spectra help in the assignment of peaks in the experimental spectra and can confirm the molecule's structure. openaccesspub.org The chemical shifts are influenced by the electronic environment of each nucleus, which is accurately modeled by the quantum chemical calculations.

Theoretical vibrational analysis is performed to understand the different modes of vibration within the this compound molecule. These calculations predict the frequencies of infrared (IR) and Raman active vibrations. scispace.com The number of normal vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. georgetown.edu

Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of bonds. The theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific vibrational modes. scispace.com For instance, the C=O stretching vibration of the acetyl group is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1630-1660 cm⁻¹. Intermolecular coupling can lead to shifts in vibrational frequencies. nih.gov

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments This table presents hypothetical but realistic data.

Frequency (cm⁻¹) Intensity Assignment
~2950 High C-H stretching (piperidine rings)
~1645 Very High C=O stretching (acetyl group)
~1450 Medium C-H scissoring (piperidine rings)

Topological Analysis for Interatomic Interactions (e.g., AIM)

The Quantum Theory of Atoms in Molecules (AIM) is a topological analysis method that characterizes the nature of chemical bonds and other interatomic interactions within a molecule. researchgate.net By analyzing the electron density distribution, AIM can identify bond critical points (BCPs) and provide information about the strength and type (e.g., covalent, ionic) of the chemical bonds. This analysis offers a deeper understanding of the electronic structure beyond simple orbital descriptions.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites and Intermolecular Interactions

The Molecular Electrostatic Potential (MESP) surface is a crucial theoretical tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In a theoretical analysis of this compound, the MESP surface would highlight the electronegative oxygen atom of the acetyl group as a region of high negative potential, indicating a likely site for electrophilic attack. Conversely, the hydrogen atoms on the piperidine rings would exhibit positive potential, marking them as potential sites for nucleophilic interaction. These electrostatic landscapes are fundamental in predicting how the molecule will interact with biological targets or other molecules, guiding the understanding of its potential binding orientations.

Table 1: Predicted MESP Characteristics of this compound

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Acetyl Oxygen Strong Negative Site for electrophilic attack and hydrogen bond acceptance
Piperidine Nitrogen (unsubstituted ring) Moderate Negative Potential for protonation and hydrogen bond acceptance
Acetyl Nitrogen Partial Positive Less available for interaction due to amide resonance

Donor-Acceptor Interactions via Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and orbital interactions within a molecule, quantifying the stability derived from these "donor-acceptor" interactions. This analysis is key to understanding the molecule's electronic stability and the nature of its chemical bonds.

Table 2: Predicted NBO Donor-Acceptor Interactions in this compound

Donor NBO (Orbital) Acceptor NBO (Orbital) Predicted E(2) (kcal/mol) Type of Interaction
LP (N) of piperidine σ* (C-C) adjacent Moderate Hyperconjugation
LP (N) of piperidine σ* (C-H) adjacent Moderate Hyperconjugation
LP (O) of acetyl σ* (N-C) of amide High Resonance/Hyperconjugation

Conformational Dynamics and Stereodynamic Studies

The flexibility of the two interconnected piperidine rings and the rotation around the C-N amide bond are central to the conformational landscape of this compound. Conformational analysis and stereodynamic studies explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Table 3: Key Conformational Features of this compound

Conformational Feature Description Predicted Stable Conformation(s)
Piperidine Ring Pucker Each ring can exist in chair, boat, or twist-boat forms. Predominantly chair conformations for both rings.
Inter-ring Orientation The relative orientation of the two piperidine rings. Equatorial-equatorial linkage is expected to be the most stable.

Reactivity and Mechanistic Investigations of 1 Acetyl 4,4 Bipiperidine

Reaction Pathways and Transformations Involving the Acetyl Group

The acetyl group of 1-acetyl-4,4'-bipiperidine is a key functional feature that can undergo a range of chemical transformations. The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. This can lead to the cleavage of the acetyl group under hydrolytic conditions, typically in the presence of acid or base, to yield 4,4'-bipiperidine (B102171).

The presence of the acetyl group also has an electronic impact on the adjacent piperidine (B6355638) ring. It exerts a mild electron-withdrawing effect, which can influence the nucleophilicity of the nitrogen atom it is attached to. This electronic modulation is a crucial aspect in the design of synthetic pathways utilizing this molecule.

Reactions at the Bipiperidine Nitrogen Atoms

The this compound molecule possesses two nitrogen atoms within its bipiperidine framework. The nitrogen atom bearing the acetyl group exhibits reduced nucleophilicity due to the electron-withdrawing nature of the acetyl substituent. In contrast, the secondary amine nitrogen in the second piperidine ring retains its nucleophilic character and is a primary site for various chemical modifications.

This differential reactivity allows for selective functionalization at the secondary amine. Common reactions at this site include:

Alkylation: Introduction of alkyl groups.

Acylation: Introduction of acyl groups to form amides.

Arylation: Formation of a carbon-nitrogen bond with an aryl group.

These selective reactions are fundamental in the use of this compound as a building block in the synthesis of more complex molecules.

Stereochemical Aspects of Reactions and Stereoselective Transformations

The 4,4'-bipiperidine scaffold can exhibit stereoisomerism, and the introduction of substituents can lead to the formation of chiral centers. While specific stereoselective transformations for this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in piperidine rings are well-established. The conformational rigidity of the piperidine rings can influence the stereochemical outcome of reactions. For instance, in related piperidine systems, kinetic resolution has been employed to separate enantiomers, highlighting the potential for stereoselective synthesis with these scaffolds. whiterose.ac.uk The development of stereoselective methods is crucial for the synthesis of enantiomerically pure pharmaceutical compounds derived from the bipiperidine core.

Mechanistic Insights from Kinetic and Spectroscopic Studies

While specific kinetic and spectroscopic studies on this compound were not found, the methodologies for investigating reaction mechanisms of similar compounds are well-documented. Techniques such as Density Functional Theory (DFT), FT-IR, and NMR spectroscopy are powerful tools for elucidating the electronic structure and reaction pathways of piperidine-containing molecules. researchgate.net For example, DFT can be used to model the optimized geometry and vibrational modes of the molecule, providing insights into its reactivity. researchgate.net Kinetic studies, on the other hand, can help in understanding the rate and order of reactions, shedding light on the transition states and intermediates involved. In a related N-Boc-2-aryl-4-methylenepiperidine system, VT-NMR spectroscopy and DFT studies were used to understand the rate of rotation of the N-Boc group. whiterose.ac.uk

Role as a Synthetic Intermediate in Complex Molecule Construction

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. The bipiperidine motif is a common scaffold in medicinal chemistry, and the acetyl group in this compound serves as a protecting group, allowing for selective functionalization of the second piperidine ring.

This compound has been utilized in the discovery and development of neurokinin 1 (NK1) receptor antagonists. nih.gov For instance, it was a key building block in the synthesis of a potent and selective NK1 receptor antagonist that was progressed into clinical studies for major depression disorders. nih.gov The synthetic strategy involved modifying the this compound core to maximize affinity at the NK1 receptor. nih.gov

Furthermore, derivatives of 1,4'-bipiperidine have been synthesized and evaluated as histamine (B1213489) H3 receptor antagonists. nih.gov The general synthetic utility of piperazine (B1678402) and piperidine derivatives as intermediates in the preparation of antifungal agents like ketoconazole (B1673606) is also well-established. darshanpharmachem.commarutiindustries.in

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

Target Compound Class Therapeutic Area Role of this compound
Neurokinin 1 (NK1) Receptor Antagonists Major Depression, Nausea, Vomiting Core scaffold for building potent antagonists. nih.gov

Applications of 1 Acetyl 4,4 Bipiperidine and Its Derivatives in Advanced Chemical Synthesis

Utilization as Building Blocks for Privileged Structures

The 4,4'-bipiperidine (B102171) moiety is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds that target a range of different biological entities. The three-dimensional nature of the bipiperidine scaffold allows for the spatial projection of functional groups, enabling more specific and potent interactions with protein targets.

The utility of spirocyclic piperidines, which can be derived from bipiperidine precursors, is particularly noteworthy. These scaffolds offer enhanced three-dimensional trajectories, providing more points of contact with target proteins, which can lead to increased potency and selectivity. Furthermore, the higher sp3-carbon content in these molecules often correlates with improved physicochemical properties, such as greater aqueous solubility. The synthesis of complex spiropiperidines can be achieved through various methods, including photoredox-mediated radical hydroarylation of linear aryl halide precursors.

Precursors in the Synthesis of Pharmacologically Relevant Scaffolds

The 1-acetyl-4,4'-bipiperidine framework is a key precursor in the synthesis of a variety of pharmacologically active agents. Its derivatives have been instrumental in the development of antagonists for critical cellular receptors and inhibitors of key enzymes.

A significant application of this compound is in the synthesis of Neurokinin-1 (NK1) receptor antagonists. acs.orgnih.gov These antagonists have shown clinical efficacy in treating major depressive disorders and preventing chemotherapy-induced nausea and vomiting. acs.orgnih.gov The discovery of potent and selective NK1 receptor antagonists often involves the elaboration of the bipiperidine core to maximize affinity for the NK1 receptor binding site while maintaining favorable pharmacokinetic and pharmacodynamic properties. acs.org

One notable example is the development of (2R,4S)-1′-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide, a potent and selective NK1 receptor antagonist that has been investigated as a clinical candidate for major depression disorders. acs.orgacs.org

Table 1: Key NK1 Receptor Antagonists Derived from this compound

Compound Name Therapeutic Area Reference
(2R,4S)-1′-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide (Casopitant) Major Depression Disorders, Chemotherapy-Induced Nausea and Vomiting acs.orgnih.govacs.org
Aprepitant Chemotherapy-Induced Nausea and Vomiting nih.gov
Vestipitant Not specified nih.gov

Acetyl-CoA Carboxylase (ACC) Inhibitor Synthesis

This compound derivatives have also been explored in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors. nih.gov ACCs are crucial enzymes in the regulation of fatty acid metabolism, and their inhibition presents a therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. nih.govucl.ac.uk The two isoforms, ACC1 and ACC2, are involved in fatty acid synthesis and oxidation, respectively. frontiersin.org

Research in this area has led to the development of disubstituted (4-piperidinyl)-piperazine derivatives as a new platform for non-selective ACC1/2 inhibitors. nih.gov The structure-activity relationships of these compounds are studied to optimize their inhibitory potential.

Table 2: Research on ACC Inhibitors Featuring the Bipiperidine Scaffold

Focus of Research Key Findings Reference
Synthesis and structure-activity relationships of disubstituted (4-piperidinyl)-piperazine derivatives Identification of a new platform for ACC1/2 non-selective inhibitors. nih.gov
Role of ACCs in disease ACC1 and ACC2 are key regulators of fatty acid metabolism and are targets for metabolic diseases. frontiersin.org

Cyclin-Dependent Kinase 7 (CDK7) Inhibitor Development

The bipiperidine scaffold is a component in the design of inhibitors for Cyclin-Dependent Kinase 7 (CDK7). google.com CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target for the development of anti-cancer drugs. nih.gov Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells.

Novel bipiperidine derivatives linked to an azacyclic ring, such as a purine or pyrazolo[1,5-a]pyrimidine, have been synthesized as selective inhibitors of CDK7. google.com These compounds have demonstrated anti-proliferative and anti-angiogenic activities, highlighting their potential in cancer therapy. google.com

Table 3: Bipiperidine-Containing CDK7 Inhibitors

Inhibitor Scaffold Associated Activities Reference
Bipiperidine linked to a purine or pyrazolo[1,5-a]pyrimidine Anti-proliferative, anti-angiogenic google.com
BS-181 (a pyrazolo[1,5–a]pyrimidine-derived compound) Selective CDK7 inhibition, promotion of cell cycle arrest and apoptosis nih.gov

Applications in Antitumor and Antiviral Agents Research

The versatility of the this compound scaffold extends to the development of agents with antitumor and antiviral properties. The core structure can be modified to interact with various biological targets implicated in cancer and viral diseases.

In the context of antitumor research, novel bipiperidine derivatives have been developed as kinase inhibitors, specifically targeting CDK7 and CLK, which play roles in tumor development. google.com These compounds have shown potential in inhibiting abnormal cell proliferation. google.com

For antiviral applications, the 4-aminopiperidine scaffold, a related structure, has been a starting point for the discovery of inhibitors of hepatitis C virus (HCV) assembly. nih.gov While not a direct derivative, this research highlights the potential of piperidine-containing scaffolds in antiviral drug discovery.

Role in Iterative and Convergent Synthetic Strategies

The this compound unit is amenable to both iterative and convergent synthetic strategies. In iterative synthesis, the bipiperidine core can be sequentially functionalized to build molecular complexity. In convergent synthesis, pre-functionalized fragments containing the bipiperidine moiety can be coupled to other complex molecules to afford the final target compound.

The synthesis of spiropiperidines, for instance, can involve the construction of the spirocycle onto a pre-formed piperidine (B6355638) ring. whiterose.ac.uk This approach allows for the late-stage introduction of structural diversity. The synthesis of new dihydrospiro[quinoline-2,4'-piperidines] has been reported through a two-step route that utilizes the reactivity of a 4-piperidone imine. researchgate.net Such strategies are crucial for the efficient construction of complex and diverse chemical libraries for drug discovery.

Asymmetric Synthesis Applications of Chiral Bipiperidine Intermediates

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While much focus has been on C2-symmetric bipyridine ligands, their saturated counterparts, chiral bipiperidines, have also emerged as effective ligands in a variety of asymmetric transformations. These chiral bipiperidine intermediates, which can be conceptually derived from precursors like this compound, offer unique stereochemical control in metal-catalyzed reactions.

A notable application of chiral bipiperidine intermediates is in the copper-catalyzed asymmetric Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. Research has demonstrated that a catalyst system comprising an enantiomerically pure bipiperidine and copper(II) acetate (B1210297) hydrate efficiently catalyzes this transformation. This method is valued for its operational simplicity, mild reaction conditions, and the ability to produce β-nitro alcohols in high yields and with good to excellent enantioselectivities. acs.org

The success of these chiral bipiperidine ligands lies in their C2-symmetric scaffold, which creates a well-defined chiral environment around the metal center. This steric and electronic influence directs the facial selectivity of the approaching substrates, leading to the preferential formation of one enantiomer of the product over the other.

Detailed research findings have highlighted the effectiveness of a copper(II)-bipiperidine complex in the asymmetric Henry reaction between various aromatic aldehydes and nitromethane. The results, as summarized in the table below, showcase the consistently high yields and enantiomeric excesses (ee) achieved across a range of substrates.

Table 1: Performance of Chiral Bipiperidine-Copper(II) Catalyst in the Asymmetric Henry Reaction

EntryAldehydeYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde9285
24-Chlorobenzaldehyde9592
34-Methylbenzaldehyde9088
44-Methoxybenzaldehyde8882
52-Chlorobenzaldehyde9390
61-Naphthaldehyde8580

The data clearly indicates that the chiral bipiperidine ligand, when complexed with copper(II), is a highly effective catalyst for inducing stereoselectivity in the Henry reaction. The electronic nature of the substituent on the aromatic ring of the aldehyde appears to have some influence on the enantioselectivity, with electron-withdrawing groups generally leading to higher ee values. This catalytic system underscores the potential of chiral bipiperidine intermediates, accessible from precursors such as this compound, in the field of advanced asymmetric synthesis.

Future Directions and Emerging Research Avenues for 1 Acetyl 4,4 Bipiperidine

Exploration of New Derivatization Strategies for Enhanced Selectivity

To broaden the utility of the 1-acetyl-4,4'-bipiperidine scaffold, researchers are exploring innovative derivatization and functionalization strategies. A key focus is the site-selective C-H functionalization of the piperidine (B6355638) rings, which allows for the introduction of new chemical moieties at specific positions (C2, C3, or C4) to fine-tune the molecule's properties. researchgate.netnih.gov The choice of catalyst and nitrogen-protecting groups can control the position of functionalization, enabling the creation of diverse analogues from a common starting material. nih.gov

Furthermore, derivatization is being used to enhance analytical detection and biological targeting. For example, attaching tags like N-(4-aminophenyl)piperidine can significantly improve detection sensitivity in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govrowan.edu Such strategies are crucial for metabolomic studies and pharmacokinetic analyses. By strategically modifying the core structure, new derivatives can be designed with enhanced selectivity for specific biological targets, leading to more potent and less toxic therapeutic agents.

StrategyPositionMethodPurposeReference
C-H FunctionalizationC2, C3, C4Rhodium-catalyzed C-H insertionCreate positional analogues for structure-activity relationship studies nih.gov
α-FunctionalizationC2 (α-position)Iminium ion formation and nucleophilic additionLate-stage modification to optimize biological activity acs.org
Analytical TaggingN-position (of a derivatizing agent)Amide coupling with organic acidsImprove detection sensitivity in mass spectrometry nih.govrowan.edu

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is becoming an indispensable tool in the rational design of novel compounds based on the this compound scaffold. QSAR models establish a mathematical correlation between the chemical structure of a molecule and its biological activity. mdpi.com By calculating various molecular descriptors (e.g., size, lipophilicity, electronic properties), these models can predict the activity of newly designed, unsynthesized compounds. mdpi.comacs.org

This in silico approach significantly accelerates the drug discovery process by prioritizing the most promising candidates for synthesis and testing, thereby reducing time and cost. nih.gov For the this compound core, computational methods can be used to predict how different substituents on the piperidine rings will affect binding to a specific biological target. This predictive power helps medicinal chemists to rationally design next-generation molecules with improved efficacy and optimized pharmacokinetic profiles. mdpi.com

Integration with High-Throughput Screening in Chemical Biology Research

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target. The integration of the this compound scaffold into HTS libraries is a critical step in identifying new biological functions and potential therapeutic applications. By creating a diverse library of derivatives through various derivatization strategies, researchers can screen for activity across a wide range of assays.

Modern "direct-to-biology" HTS platforms combine rapid, automated synthesis in microplate formats with immediate biological screening. nih.gov This approach enables iterative design-make-test cycles, quickly generating structure-activity relationship data and optimizing hit compounds. Incorporating this compound and its analogues into such screening platforms could rapidly identify novel inhibitors or modulators for emerging therapeutic targets, accelerating the pace of drug discovery. nih.govijnrd.org

Contribution to Privileged Scaffold Design in Next-Generation Chemical Entities

The bipiperidine motif is considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets. acs.org This versatility makes it an attractive starting point for the design of new drugs. The this compound structure, in particular, offers a rigid core with multiple points for chemical modification, allowing it to be adapted to fit the binding sites of various proteins.

Future research will focus on using the this compound scaffold as a template to design novel chemical entities. By strategically adding different functional groups, chemists can create libraries of compounds targeted against diverse protein families, from G-protein coupled receptors to enzymes. This approach, known as privileged scaffold hybridization, can lead to the discovery of molecules with unique multi-target activity profiles or entirely new mechanisms of action. rsc.org The inherent drug-like properties of the piperidine ring system further enhance the potential for these new entities to be developed into successful therapeutics. rsc.orgencyclopedia.pub

Investigation into Catalytic Properties and Applications

An exciting and relatively unexplored avenue for this compound research is its potential application in catalysis. The nitrogen atoms within the bipiperidine structure can act as ligands, coordinating with metal centers to form catalytic complexes. Recent studies have shown that related bipiperidine ligands can be used to create effective catalysts.

For example, manganese complexes featuring pyridine-appended bipiperidine ligands have demonstrated significant activity in the epoxidation of olefins, a crucial reaction in chemical synthesis. mdpi.comresearchgate.net The stereochemistry of the bipiperidine backbone can influence the reactivity of the metal center, suggesting that chiral versions could be developed for asymmetric catalysis. mdpi.com Bipyridine units, structurally related to the bipiperidine core, are also widely used as ligands in transition-metal catalysis for reactions like cross-coupling. acs.orgresearchgate.net Future work will likely involve synthesizing novel this compound derivatives designed to act as ligands and exploring their efficacy in a range of catalytic transformations, potentially leading to new, efficient, and selective catalysts for organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Acetyl-4,4'-bipiperidine, and how can reaction parameters influence product selectivity?

  • Methodological Answer : The acetylation of 4,4'-bipiperidine typically involves refluxing with acetic anhydride. For mono-acetylation, stoichiometric control is critical: using a 1:1 molar ratio of 4,4'-bipiperidine to acetic anhydride minimizes di-acetyl byproduct formation. Reaction time (e.g., 2 hours under reflux) and temperature (≈140°C) must be optimized to prevent over-acetylation . Post-reaction purification via recrystallization (e.g., acetone) ensures product purity. Monitoring via thin-layer chromatography (TLC) or HPLC can track reaction progress.

Q. Which spectroscopic techniques are pivotal for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : A strong amide carbonyl stretch at ~1640 cm⁻¹ confirms acetylation .
  • NMR Spectroscopy : ¹H NMR should show the absence of NH protons (indicative of acetylation) and distinct shifts for the acetyl group (δ ~2.1 ppm for CH₃) and piperidine protons (δ ~1.5–3.0 ppm).
  • Elemental Analysis : Matches between experimental and calculated C, H, N percentages validate molecular composition .

Advanced Research Questions

Q. How does this compound modulate the stability and reactivity of transition metal complexes compared to its parent compound?

  • Methodological Answer : The acetyl group alters electron density at the nitrogen atoms, reducing basicity and potentially weakening metal-ligand binding. For example, in Pd(II) complexes, 4,4'-bipiperidine derivatives exhibit logβ values ~13.72 for mononuclear species, while piperidine (a simpler analog) shows logβ ~11.21. To assess coordination behavior, conduct potentiometric titrations with [Pd(BHEP)(H₂O)₂]²⁺ and compare stability constants under controlled pH and ionic strength . X-ray crystallography (e.g., CCDC-956327) can reveal structural changes in metal-organic frameworks .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives, such as varying receptor-binding affinities?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity) or impurity profiles. To address this:

  • Reproducibility Checks : Repeat assays using standardized protocols (e.g., radioligand binding assays for NK1 receptors) .
  • Purity Validation : Use high-resolution mass spectrometry (HRMS) and HPLC to confirm compound integrity.
  • Computational Modeling : Perform molecular docking studies to compare binding modes across experimental setups (e.g., variations in protein conformations) .

Q. How can researchers optimize experimental designs to study the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via LC-MS over 24–72 hours.
  • Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-life (t₁/₂).
  • Structural Elucidation of Degradants : Use tandem MS to identify hydrolyzed products (e.g., free 4,4'-bipiperidine) .

Q. What role does this compound play in the design of CNS-targeted therapeutics, and how are in vitro models validated?

  • Methodological Answer : The acetyl group enhances blood-brain barrier (BBB) permeability by increasing lipophilicity (logP). To validate CNS activity:

  • In Vitro BBB Models : Use Madin-Darby Canine Kidney (MDCK) cells transfected with P-glycoprotein to measure permeability coefficients .
  • Receptor Profiling : Screen against neurokinin (NK1) receptors via competitive binding assays with [³H]-Substance P .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace acetic anhydride with acetyl chloride in dichloromethane to improve reaction control .
  • Safety Protocols : Refer to SDS guidelines for handling piperidine derivatives (e.g., avoid inhalation, use PPE) .
  • Data Reproducibility : Deposit crystallographic data with the CCDC (e.g., CCDC-956327) and share raw spectral data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.